molecular formula C11H16Cl4N2 B2683995 1-[(2,3-Dichlorophenyl)methyl]piperazine CAS No. 636607-91-5

1-[(2,3-Dichlorophenyl)methyl]piperazine

Cat. No.: B2683995
CAS No.: 636607-91-5
M. Wt: 318.06
InChI Key: KLJOQHAOWBAJAU-UHFFFAOYSA-N
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Description

1-[(2,3-Dichlorophenyl)methyl]piperazine is a chemical compound belonging to the phenylpiperazine family It is characterized by the presence of a piperazine ring substituted with a 2,3-dichlorophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[(2,3-Dichlorophenyl)methyl]piperazine can be synthesized through a cyclization reaction involving 2,3-dichloroaniline and bis(2-chloroethyl)amine hydrochloride. The reaction typically occurs at a charging temperature of 90-120°C and a reaction temperature of 120-220°C . The reaction mixture is then treated with an after-treatment solvent to obtain a crude product, which is further refined to achieve high purity .

Industrial Production Methods

The industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, with the final product meeting stringent quality standards for use in various applications .

Chemical Reactions Analysis

Types of Reactions

1-[(2,3-Dichlorophenyl)methyl]piperazine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.

Scientific Research Applications

1-[(2,3-Dichlorophenyl)methyl]piperazine has a wide range of scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of various complex organic molecules.

    Biology: It is studied for its potential biological activities, including its interactions with different biological targets.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: It is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 1-[(2,3-Dichlorophenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways. It has been shown to act as a partial agonist of dopamine D2 and D3 receptors, which are involved in various neurological processes . This interaction modulates the activity of these receptors, leading to potential therapeutic effects.

Comparison with Similar Compounds

1-[(2,3-Dichlorophenyl)methyl]piperazine can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-[(2,3-dichlorophenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Cl2N2/c12-10-3-1-2-9(11(10)13)8-15-6-4-14-5-7-15/h1-3,14H,4-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFMDJDXSAUVJHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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